molecular formula C12H14N4OS2 B2990934 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 187850-70-0

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B2990934
CAS No.: 187850-70-0
M. Wt: 294.39
InChI Key: WETDZYHXWWUEND-UHFFFAOYSA-N
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Description

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves a multi-step process. One common synthetic route starts with the preparation of 5-(isopropylthio)-1,3,4-thiadiazol-2-amine. This intermediate is synthesized by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with isopropyl bromide in the presence of a base such as potassium hydroxide in ethanol . The resulting 5-(isopropylthio)-1,3,4-thiadiazol-2-amine is then reacted with phenyl isocyanate to form the final product, this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropylthio group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity and leading to various cellular effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-phenyl-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-8(2)18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETDZYHXWWUEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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